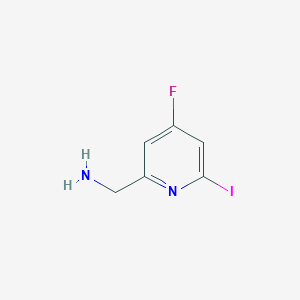

2-Aminomethyl-4-fluoro-6-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6FIN2 |

|---|---|

Molecular Weight |

252.03 g/mol |

IUPAC Name |

(4-fluoro-6-iodopyridin-2-yl)methanamine |

InChI |

InChI=1S/C6H6FIN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2 |

InChI Key |

ABFSNWZAOUVLER-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CN)I)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 2 Aminomethyl 4 Fluoro 6 Iodopyridine

Reactivity of the Fluoro Substituent

The fluorine atom at the C4 position significantly influences the electronic character of the pyridine (B92270) ring and serves as a handle for nucleophilic substitution reactions.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the C2, C4, and C6 positions. researchgate.net The strongly electronegative fluorine atom at the C4 position further activates the ring for nucleophilic attack. Consequently, the fluoride (B91410) is a good leaving group in SNAr reactions. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this context. researchgate.net

A wide variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the fluoride ion. The reaction proceeds via a high-energy anionic intermediate (Meisenheimer complex), which is stabilized by the electron-withdrawing nitrogen atom. researchgate.net The conditions for these substitutions can often be mild, allowing for high functional group tolerance. nih.gov

Fluorine exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack. jyu.firesearchgate.net The presence of fluorine at C4, along with the pyridine nitrogen, makes the carbon atoms at C2 and C6 particularly electron-deficient and thus susceptible to nucleophilic substitution. This electronic influence is a key factor in determining the chemoselectivity of reactions involving multiple potential sites.

Reactivity of the Iodo Substituent

The iodine atom at the C6 position is the most versatile site for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine, -chlorine, or -fluorine bonds, making it highly reactive toward oxidative addition to low-valent transition metal catalysts, such as palladium(0). nih.gov

This high reactivity allows for selective functionalization at the C6 position under conditions that leave the C-F bond intact. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl >> F. nih.gov

Suzuki-Miyaura Coupling: The iodo group can be readily coupled with aryl or vinyl boronic acids or their esters to form biaryl or vinyl-substituted pyridines. This reaction is one of the most widely used C-C bond-forming reactions due to its mild conditions and high tolerance of functional groups. nih.gov

Sonogashira Coupling: This reaction enables the coupling of the iodopyridine with terminal alkynes, providing a direct route to alkynyl-substituted pyridines. The reaction is typically catalyzed by a combination of palladium and copper(I) salts. soton.ac.ukwikipedia.org The reaction conditions are generally mild and compatible with a variety of functional groups, including amines and fluorides. soton.ac.uk

Heck-Mizoroki Reaction: The iodo substituent allows for the coupling with alkenes to form substituted vinylpyridines. This reaction is another powerful tool for C-C bond formation, catalyzed by palladium complexes.

Table 2: Chemoselective Palladium-Catalyzed Cross-Coupling Reactions at the C6-Iodo Position This table presents expected outcomes based on established principles of chemoselectivity in cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Selectivity |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl derivative | Highly selective for C-I over C-F |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 6-Phenylethynyl derivative | Highly selective for C-I over C-F |

| Heck-Mizoroki | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 6-Styryl derivative | Highly selective for C-I over C-F |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) at the C-6 Iodopyridine Position

The carbon-iodine bond at the C-6 position of 2-aminomethyl-4-fluoro-6-iodopyridine is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the iodopyridine with a variety of aryl and heteroaryl boronic acids or their esters. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in the presence of a suitable ligand (e.g., XPhos or SPhos) and a base. These conditions facilitate the coupling of various boronic acids, including those with electron-donating and electron-withdrawing groups, to the C-6 position of the pyridine ring. For instance, the coupling with Boc-protected aminomethyltrifluoroborate has been demonstrated as a viable strategy for introducing aminomethyl moieties onto aryl halides. nih.gov

Heck Reaction: The Heck reaction allows for the introduction of alkenyl substituents at the C-6 position. This transformation involves the palladium-catalyzed coupling of the iodopyridine with an alkene in the presence of a base. researchgate.net The reaction is tolerant of a wide range of functional groups on the alkene partner.

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. This reaction involves the coupling of the iodopyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov This method is highly efficient for creating carbon-carbon triple bonds at the C-6 position.

Table 1: Examples of Cross-Coupling Reactions at the C-6 Position

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Suzuki-Miyaura | This compound | Arylboronic acid | Pd(OAc)₂, XPhos, K₂CO₃ | 2-Aminomethyl-4-fluoro-6-arylpyridine |

| Heck | This compound | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Aminomethyl-4-fluoro-6-alkenylpyridine |

| Sonogashira | This compound | Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N | 2-Aminomethyl-4-fluoro-6-alkynylpyridine |

Halogen-Metal Exchange Processes

The iodine atom at the C-6 position can undergo halogen-metal exchange, typically with organolithium or Grignard reagents, to generate a highly reactive organometallic intermediate. This pyridyllithium or pyridylmagnesium species can then be quenched with various electrophiles to introduce a wide array of functional groups. The exchange rate generally follows the trend I > Br > Cl. wikipedia.org This process is often carried out at low temperatures to prevent side reactions. The resulting organometallic intermediate can react with electrophiles such as aldehydes, ketones, carbon dioxide, and alkyl halides.

Nucleophilic Displacement of Iodine

Direct nucleophilic displacement of the iodine atom is generally challenging under standard SNAr conditions due to the electron-rich nature of the pyridine ring. However, under specific conditions, such as those involving highly activated nucleophiles or transition-metal catalysis, displacement can be achieved.

Dehalogenation and Dehalocyanation Pathways

Dehalogenation: The iodine atom can be removed through dehalogenation reactions, replacing it with a hydrogen atom. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using Grignard reagents followed by a proton source. wikipedia.org The relative ease of dehalogenation follows the bond dissociation energy trend: C-I < C-Br < C-Cl < C-F. wikipedia.org

Dehalocyanation: While not explicitly documented for this specific compound, a related process is dehalocyanation, where a halogen is replaced by a cyano group. This is typically achieved through nucleophilic substitution with a cyanide salt, often facilitated by a palladium or copper catalyst.

Influence of Substituents on Pyridine Ring Reactivity

The aminomethyl group at C-2 and the fluorine atom at C-4 significantly influence the electronic properties and reactivity of the pyridine ring. The aminomethyl group is generally considered an activating group, while the fluorine atom is a deactivating group for electrophilic substitution but an activating group for nucleophilic substitution.

Electrophilic Substitution Patterns at Pyridine C-3 and C-5 Positions

The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution. The presence of the electron-withdrawing fluorine atom further deactivates the ring. However, the aminomethyl group, being electron-donating, can direct incoming electrophiles. Electrophilic attack is most likely to occur at the C-3 and C-5 positions, which are meta to the deactivating nitrogen atom and ortho/para to the activating aminomethyl group. Despite this, forcing conditions are typically required for such reactions.

Nucleophilic Substitution Patterns at Pyridine C-2, C-4, and C-6 Positions

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) at the C-2, C-4, and C-6 positions due to the electron-withdrawing nature of the ring nitrogen. quimicaorganica.org The fluorine atom at the C-4 position is a particularly good leaving group in SNAr reactions and strongly activates this position for nucleophilic attack. While the iodine at C-6 is also a leaving group, the fluorine at C-4 is generally more readily displaced by nucleophiles in SNAr reactions. The aminomethyl group at C-2 can also influence the regioselectivity of nucleophilic attack.

Table 2: Reactivity of Pyridine Ring Positions

| Position | Reactivity towards Electrophilic Substitution | Reactivity towards Nucleophilic Substitution |

| C-2 | Disfavored | Favored (activated by N) |

| C-3 | Potentially favored (directed by -CH₂NH₂) | Disfavored |

| C-4 | Disfavored | Highly Favored (activated by N and F) |

| C-5 | Potentially favored (directed by -CH₂NH₂) | Disfavored |

| C-6 | Disfavored | Favored (activated by N, site of I) |

Regioselectivity and Site-Specificity in Multi-Substituted Pyridines

The presence of multiple, electronically distinct substituents on the pyridine ring of this compound gives rise to predictable yet versatile reactivity, allowing for selective functionalization at different positions. The primary sites of reactivity are the carbon atoms bearing the iodine and fluorine substituents, as well as the exocyclic aminomethyl group.

The carbon-iodine bond at the 6-position is the most susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker than the C-F bond, and iodine is an excellent leaving group in such catalytic cycles. This allows for the selective introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, via well-established methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The electron-donating nature of the aminomethyl group at the 2-position can further enhance the reactivity of the C-I bond towards oxidative addition to the palladium catalyst.

Conversely, the carbon-fluorine bond at the 4-position is a prime site for nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine atom, coupled with the electron-withdrawing effect of the pyridine nitrogen, activates this position towards attack by nucleophiles. However, SNAr reactions typically require harsher conditions (e.g., strong bases, high temperatures) compared to palladium-catalyzed couplings at the iodo-position. The regioselectivity of SNAr is also influenced by the electronic nature of the other substituents. The aminomethyl group, being electron-donating, may slightly deactivate the ring towards nucleophilic attack, but the overriding influence of the ring nitrogen and the fluorine atom still renders the 4-position susceptible to substitution.

The aminomethyl group itself is a site for derivatization. As a primary amine, it can readily undergo acylation, alkylation, and sulfonylation reactions. These transformations can be used to introduce a variety of functional groups, thereby modifying the steric and electronic properties of the molecule.

The following table summarizes the expected regioselectivity for different classes of reactions with this compound:

| Reaction Type | Primary Reactive Site | Typical Conditions | Resulting Transformation |

| Palladium-catalyzed Cross-Coupling | C-6 (Iodo-position) | Pd catalyst, base, ligand | C-C, C-N, C-O bond formation |

| Nucleophilic Aromatic Substitution | C-4 (Fluoro-position) | Strong nucleophile, base, heat | Replacement of fluorine |

| Acylation/Alkylation/Sulfonylation | Aminomethyl group (Nitrogen) | Acyl/alkyl/sulfonyl halide, base | Derivatization of the amino group |

Oxidative and Reductive Transformations of the this compound Scaffold

The this compound scaffold is amenable to a range of oxidative and reductive transformations, which can be directed towards specific functional groups depending on the chosen reagents and reaction conditions.

Oxidative Transformations:

The primary sites for oxidation are the pyridine nitrogen and the aminomethyl group.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine-N-oxide exhibits altered electronic properties, which can influence the reactivity of the ring in subsequent reactions. For instance, N-oxidation can facilitate nucleophilic substitution at the 2- and 6-positions.

Oxidation of the Aminomethyl Group: The aminomethyl group can be oxidized to a formyl group (an aldehyde) or further to a carboxyl group (a carboxylic acid). This transformation typically requires stronger oxidizing agents and carefully controlled conditions to avoid over-oxidation or degradation of the pyridine ring. Reagents such as potassium permanganate (B83412) or ruthenium-based oxidants can be employed for this purpose. Such transformations provide a route to pyridinecarboxaldehydes and pyridinecarboxylic acids, which are valuable synthetic intermediates.

Reductive Transformations:

The principal sites for reduction are the pyridine ring and the carbon-iodine bond.

Catalytic Hydrogenation: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. This reaction is typically carried out using hydrogen gas and a noble metal catalyst such as platinum, palladium, or rhodium on a carbon support. The reaction conditions (pressure, temperature, and catalyst choice) will determine the extent of reduction. It is important to note that under these conditions, the carbon-iodine bond is also susceptible to reductive cleavage (hydrodeiodination).

Reductive Dehalogenation: The carbon-iodine bond can be selectively reduced to a carbon-hydrogen bond, a process known as reductive dehalogenation. This can be achieved using various reducing agents, including catalytic hydrogenation under specific conditions that favor C-I bond cleavage over ring reduction, or through the use of hydride reagents. This transformation is useful for removing the iodine substituent after it has served its purpose as a handle for cross-coupling reactions.

The chemoselectivity of these transformations is a key consideration. For instance, achieving selective reduction of the iodo-group without affecting the pyridine ring or the fluoro-substituent requires careful selection of the reducing agent and reaction conditions. Similarly, selective oxidation of the aminomethyl group without N-oxidation of the pyridine ring can be challenging.

The following table outlines potential oxidative and reductive transformations of the this compound scaffold:

| Transformation | Reagent/Conditions | Potential Product(s) |

| Oxidation | ||

| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound-N-oxide |

| Aminomethyl Oxidation | KMnO₄ or RuO₄ | 4-Fluoro-6-iodopicolinaldehyde or 4-Fluoro-6-iodopicolinic acid |

| Reduction | ||

| Ring Hydrogenation | H₂, Pd/C or PtO₂ | 2-Aminomethyl-4-fluoro-6-iodopiperidine and/or 2-Aminomethyl-4-fluoropiperidine |

| Reductive Deiodination | H₂, Pd/C (mild conditions) or Hydride reagents | 2-Aminomethyl-4-fluoropyridine |

Mechanistic Investigations of Reactions Involving 2 Aminomethyl 4 Fluoro 6 Iodopyridine

Elucidation of Reaction Mechanisms in Halogenation Processes

The halogenation of pyridine (B92270) rings is intrinsically challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards standard electrophilic aromatic substitution (EAS). nih.gov For a pre-halogenated compound like 2-Aminomethyl-4-fluoro-6-iodopyridine, further halogenation or halogen exchange reactions proceed through distinct, non-EAS mechanisms.

One potential pathway involves the transformation of the pyridine to its corresponding N-oxide. This modification increases the electron density of the ring, making it more susceptible to electrophilic attack, particularly at the 2- and 6-positions. nih.gov However, given the existing substitution, this approach might be more relevant for synthesizing the parent compound than for its further derivatization.

A more contemporary strategy for achieving selective halogenation on pyridine rings involves a temporary dearomatization sequence. chemrxiv.orgresearchgate.netchemrxiv.org This process can be conceptualized in the following steps:

Ring Opening: The pyridine is converted into a reactive, acyclic azatriene intermediate, often referred to as a Zincke imine. chemrxiv.orgchemrxiv.org

Regioselective Halogenation: This electron-rich dienamine-like intermediate readily reacts with mild electrophilic halogen sources, such as N-halosuccinimides. researchgate.net

Ring Closing: The halogenated intermediate then undergoes cyclization and rearomatization to yield the 3-halopyridine derivative. chemrxiv.orgchemrxiv.org

Computational studies on similar systems indicate that the halogenation of the Zincke imine intermediate proceeds via an electrophilic addition followed by deprotonation. chemrxiv.org The regioselectivity of this addition is governed by the electronic properties of the open-chain intermediate. researchgate.net

| Mechanistic Pathway | Key Intermediate | Reagents | Outcome on Pyridine Core |

| N-Oxide Activation | Pyridine N-Oxide | POCl₃, PCl₅ | Halogenation at C2/C6 |

| Zincke Imine Formation | Acyclic Azatriene | Zincke Salt, N-halosuccinimide | 3-Selective Halogenation |

| Metalation-Trapping | Sodiopyridine | n-BuNa, Electrophile | C4-Functionalization |

Understanding Selectivity in Aminomethylation Pathways

While classical aminomethylation methods, such as the Vilsemeir-Haak reaction followed by reductive amination, are generally ineffective for electron-poor pyridines, modern synthetic strategies allow for the regioselective introduction of aminomethyl groups. digitellinc.com For this compound, the existing aminomethyl group plays a crucial role in directing subsequent functionalization. Its basic nitrogen atom can act as a coordinating site for metal catalysts, influencing the selectivity of other reactions (see Section 4.4).

The synthesis of meta-functionalized aminopyridines can be achieved through innovative catalytic methods like the dehydrogenative heterocondensation of amino alcohols, mediated by iridium pincer complexes. nih.gov This highlights the move away from classical electrophilic substitution towards transition metal-catalyzed approaches to achieve challenging substitution patterns.

Mechanistic Studies of Cross-Coupling Reactions

The carbon-iodine bond at the C6 position of this compound is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov The generally accepted mechanism for these reactions involves a catalytic cycle centered on a palladium complex. nih.govnih.gov

The catalytic cycle proceeds through three fundamental steps:

Oxidative Addition: A low-valent Pd(0) species, often a coordinatively unsaturated 12-electron monoligated complex, inserts into the carbon-iodine bond of the pyridine. nih.gov This forms a square planar Pd(II) intermediate.

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically base-assisted. nih.gov

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst. nih.govnih.gov

Kinetic studies have shown that for many systems, the oxidative addition step is rate-determining. rsc.org The choice of ligand on the palladium catalyst is critical, as it influences the reactivity and stability of the catalytic species throughout the cycle. nih.gov

| Step | Palladium Oxidation State | Key Transformation |

| Oxidative Addition | 0 → +2 | Pd(0) inserts into the C-I bond. |

| Transmetalation | +2 | The organic group from the boronic acid replaces the iodide on the Pd center. |

| Reductive Elimination | +2 → 0 | The two organic groups couple, forming the product and regenerating Pd(0). |

Insights into Directed Functionalization Mechanisms

The 2-aminomethyl substituent can serve as a directing group to facilitate the functionalization of adjacent C-H bonds. nih.gov This strategy, known as directed C-H activation, relies on the chelation of the substituent's heteroatom to a transition metal center, which then activates a nearby C-H bond.

The mechanism often involves a Concerted Metalation-Deprotonation (CMD) pathway. nih.gov In this process:

The aminomethyl group coordinates to the metal catalyst (e.g., Palladium, Ruthenium, or Copper).

This brings the metal center into close proximity to the C3-H bond.

The C-H bond is cleaved through a concerted process involving the metal and a base, forming a metallacyclic intermediate.

This intermediate can then react with various coupling partners, leading to functionalization at the C3 position.

Studies using bidentate directing groups have provided significant evidence for the CMD mechanism, supported by kinetic isotope effect experiments which show that C-H bond cleavage is involved in the rate-determining step. nih.gov This approach circumvents the inherent electronic biases of the pyridine ring, enabling functionalization at otherwise unreactive positions. researchgate.net

Radical and Ionic Pathways in Pyridine Derivatization

Beyond two-electron pathways, radical and ionic mechanisms offer alternative routes for pyridine functionalization. rsc.orgbohrium.com

Ionic Pathways: These typically involve the activation of the pyridine ring by N-protonation or reaction with an electrophile to form a pyridinium (B92312) salt. This enhances the ring's electrophilicity, making it susceptible to attack by nucleophiles. However, these reactions often suffer from poor regioselectivity, leading to mixtures of C2 and C4 addition products. rsc.org

Radical Pathways: The classic Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine. This method also faces challenges with regioselectivity between the C2 and C4 positions. acs.org More recent developments have focused on generating pyridinyl radicals via single-electron transfer (SET) reduction of pyridinium ions. acs.org These neutral pyridinyl radical intermediates exhibit unique reactivity and can couple effectively with other radical species, offering new selectivity profiles that diverge from classical Minisci chemistry. acs.org The presence of the iodine atom on the title compound could also enable derivatization through photoredox-catalyzed processes, where SET reduction of the C-I bond generates a pyridyl radical that can engage in subsequent reactions. nih.gov

The electronic nature of the substituents significantly influences these pathways. The electron-withdrawing fluoro and iodo groups on this compound would make the corresponding pyridinium ion more susceptible to SET reduction, potentially favoring radical pathways for further derivatization.

Computational and Theoretical Studies on 2 Aminomethyl 4 Fluoro 6 Iodopyridine

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for the in-silico examination of molecular structures and the prediction of their chemical behavior. ias.ac.inresearcher.liferesearchgate.net For 2-Aminomethyl-4-fluoro-6-iodopyridine, DFT calculations at a suitable level of theory, such as B3LYP with a 6-311G+(d,p) basis set, can provide a detailed picture of its three-dimensional geometry. ias.ac.inresearcher.life These calculations yield optimized bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic effects of the substituents—aminomethyl, fluoro, and iodo groups—on the pyridine (B92270) ring.

The substituents are expected to influence the geometry of the pyridine ring. For instance, the bulky iodine atom at the 6-position and the aminomethyl group at the 2-position may cause slight distortions from a perfect planar pyridine ring. The fluoro group at the 4-position, being highly electronegative, will primarily influence the electronic distribution within the ring.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C2-N1 Bond Length (Å) | 1.345 |

| C6-N1 Bond Length (Å) | 1.350 |

| C4-F Bond Length (Å) | 1.352 |

| C6-I Bond Length (Å) | 2.098 |

| C2-C(H2NH2) Bond Length (Å) | 1.510 |

| C2-N1-C6 Bond Angle (°) | 117.5 |

| F-C4-C3 Bond Angle (°) | 119.0 |

| I-C6-C5 Bond Angle (°) | 118.5 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that can be obtained from DFT calculations.

Furthermore, DFT calculations can predict various thermodynamic properties such as the molecule's total energy, enthalpy, and Gibbs free energy of formation. These parameters are invaluable for assessing the molecule's stability and predicting the feasibility of chemical reactions involving this compound.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A thorough analysis of the electronic landscape of this compound provides deep insights into its chemical nature.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity. wikipedia.orgscribd.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminomethyl group and the pyridine ring, particularly the nitrogen atom. The LUMO, on the other hand, is likely to be distributed over the pyridine ring, with significant contributions from the carbon atoms attached to the electronegative fluorine and iodine atoms.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that can be obtained from FMO analysis.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. deeporigin.comlibretexts.org It is a valuable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In an ESP map, regions of negative potential (typically colored red) indicate an excess of electron density and are prone to electrophilic attack, while regions of positive potential (typically colored blue) indicate a deficiency of electron density and are susceptible to nucleophilic attack. deeporigin.com

For this compound, the ESP map is predicted to show a region of high negative potential around the nitrogen atom of the pyridine ring and the nitrogen of the aminomethyl group, highlighting their nucleophilic character. The hydrogen atoms of the aminomethyl group and the region around the iodine atom are expected to exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic interactions.

The Fukui function is a local reactivity descriptor derived from DFT that helps to pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com There are three types of Fukui functions: f+(r) for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. bas.bg By calculating the condensed Fukui functions for each atom in the molecule, one can quantitatively predict the reactivity of different sites.

In this compound, the nitrogen atom of the pyridine ring and the nitrogen of the aminomethyl group are expected to have high values of f-(r), indicating their susceptibility to electrophilic attack. The carbon atoms attached to the fluorine and iodine atoms are likely to have high values of f+(r), making them the preferred sites for nucleophilic attack.

Table 3: Predicted Condensed Fukui Functions for Selected Atoms in this compound

| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) |

| N1 (Pyridine) | 0.085 | 0.195 |

| C2 | 0.150 | 0.050 |

| C4 | 0.180 | 0.030 |

| C6 | 0.210 | 0.025 |

| N (Amino) | 0.090 | 0.210 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that can be obtained from Fukui function analysis.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. sciprofiles.com MD simulations can be employed to study the conformational flexibility of the aminomethyl group, the interactions of the molecule with solvent molecules, and its potential binding modes with biological macromolecules. researchgate.netrsc.org Such simulations can provide valuable insights into the molecule's pharmacokinetic and pharmacodynamic properties, which are crucial for drug design and development. For instance, MD simulations could be used to explore the stability of potential hydrogen bonds formed between the aminomethyl and fluoro groups with receptor sites. researchgate.net

Prediction of Spectroscopic Signatures for Characterization and Identification

Computational methods can also be used to predict the spectroscopic signatures of this compound, which are essential for its experimental characterization and identification. nih.gov Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. ehu.esresearchgate.net Furthermore, DFT calculations can predict the vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes associated with the different functional groups. researchgate.net The predicted spectroscopic data can serve as a valuable reference for experimentalists working on the synthesis and characterization of this compound.

Intramolecular Charge Transfer and Stabilization Energy Analysis

A thorough review of publicly available scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies focused on the intramolecular charge transfer (ICT) and stabilization energy of this compound. While computational analyses are frequently employed to understand the electronic properties and stability of novel chemical entities, dedicated research on this particular substituted pyridine derivative has not been published.

In general, the phenomenon of intramolecular charge transfer in donor-acceptor substituted aromatic systems, such as pyridine derivatives, is a subject of significant research interest. Theoretical methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are standard tools for elucidating the nature of electronic transitions, charge distribution in ground and excited states, and the energies of frontier molecular orbitals (HOMO and LUMO). Such calculations would be essential to quantify the extent of charge transfer from the aminomethyl group (donor) to the fluorinated and iodinated pyridine ring (acceptor).

Although general principles of physical organic chemistry suggest that the electron-donating aminomethyl group and the electron-withdrawing halogen substituents would induce a significant dipole moment and potential for intramolecular charge transfer, specific quantitative data from computational studies on this compound are not available. The generation of detailed data tables and in-depth research findings, as requested, is contingent on the existence of such primary research.

Therefore, this section cannot be completed with the scientifically accurate and specific information required due to the lack of published computational and theoretical studies on this compound.

Advanced Applications of 2 Aminomethyl 4 Fluoro 6 Iodopyridine As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The unique substitution pattern of 2-aminomethyl-4-fluoro-6-iodopyridine provides multiple reaction sites for the construction of intricate heterocyclic frameworks. The presence of the aminomethyl group, alongside the strategically positioned iodo and fluoro substituents, facilitates a variety of cyclization strategies.

Annulation Reactions to Form Fused Azaheterocycles

The aminomethyl group serves as a key nucleophile or can be transformed into other functional groups to initiate annulation, the process of building a new ring onto an existing one. The iodo group, being an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), provides a handle for introducing a side chain that can subsequently react with the aminomethyl portion to close a new ring. This strategy is pivotal for creating fused bicyclic systems like pyrido[1,2-a]pyrazines or other related azaheterocycles, which are common motifs in biologically active molecules.

For instance, a Sonogashira coupling at the C6-iodo position to introduce an alkyne, followed by an intramolecular cyclization involving the aminomethyl group, can lead to the formation of a six-membered fused ring.

Construction of Polycyclic Pyridine (B92270) Derivatives

Beyond simple fused systems, this building block enables the synthesis of more complex polycyclic pyridine derivatives. The differential reactivity of the C-I versus the C-F bond allows for sequential and site-selective functionalization. The C-I bond is readily targeted by palladium-catalyzed cross-coupling reactions, while the C-F bond is more susceptible to nucleophilic aromatic substitution (SNAr), particularly when the ring is activated. This orthogonal reactivity is instrumental in multi-step syntheses, allowing for the stepwise construction of complex, multi-ring structures around the central pyridine core.

Table 1: Potential Reactions for Heterocycle Synthesis

| Reaction Type | Functional Group Utilized | Potential Product Class |

| Intramolecular Buchwald-Hartwig Amination | Aminomethyl and Iodo groups | Fused N-heterocycles |

| Pictet-Spengler Reaction | Aminomethyl group (after conversion to ethylamine) and an introduced aldehyde | Fused Tetrahydropyridine systems |

| Nucleophilic Aromatic Substitution (SNAr) | Fluoro group and an internal nucleophile | Fused Oxazine or Thiazine rings |

| Sonogashira/Intramolecular Cyclization | Iodo and Aminomethyl groups | Fused Pyrido-azepine derivatives |

Utilization in Medicinal Chemistry Synthesis Programs (as an Intermediate for Target Compounds)

Pyridine and its derivatives are among the most prevalent heterocycles found in pharmaceuticals. The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key intermediate for compounds where a substituted aminomethyl pyridine core is required.

The primary amine provides a point for attaching various side chains through amidation or reductive amination to explore structure-activity relationships (SAR). The iodo- and fluoro-substituents offer vectors for further diversification. For example, the iodo-group can be replaced with aryl or heteroaryl groups via Suzuki coupling to access target molecules that interact with specific biological receptors. This approach has been instrumental in developing inhibitors for enzymes like Dipeptidyl peptidase IV (DPP-4).

Applications in Agrochemical Development (as an Intermediate for Target Compounds)

The agrochemical industry heavily relies on fluorinated heterocyclic compounds to create next-generation pesticides with high efficacy, selectivity, and favorable environmental profiles. Pyridine-based pesticides are a major class of agrochemicals, and the introduction of fluorine can significantly enhance their biological activity.

This specific building block is valuable for synthesizing active ingredients where a 4-fluoro-6-substituted pyridine moiety is a key pharmacophore. The iodo-group acts as a versatile synthetic handle for introducing the toxophore or other crucial structural elements through well-established cross-coupling chemistry. The aminomethyl group can be used to link to other parts of the final agrochemical product or can be modified to fine-tune its properties, such as solubility and plant uptake. Derivatives of trifluoromethylpyridines, which share synthetic strategies with fluoropyridines, are found in numerous commercial agrochemicals.

Use in Material Science and Polymer Chemistry (as a Monomer or Building Block)

In material science, fluorinated aromatic compounds are used to create high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical properties. This compound can be envisioned as a functional monomer or building block for specialized polymers.

The aminomethyl group can participate in polymerization reactions to form polyamides or polyimides. The iodo-substituent allows for its incorporation into conjugated polymers via cross-coupling polymerization methods like Suzuki or Stille coupling. The presence of the fluorine atom imparts desirable properties to the resulting material, such as increased hydrophobicity and oxidative stability. The unique combination of reactive sites allows for the creation of cross-linked networks or highly functionalized linear polymers. While perfluoropyridine has seen more extensive use in polymer chemistry, the principles of using its reactivity apply to functionalized fluoropyridines as well.

Development of Functional Probes and Sensors

The pyridine scaffold is a well-known metal-coordinating ligand. The aminomethyl group can act as an additional binding site, making the molecule a potential chelator for various metal ions. By attaching a fluorophore or chromophore to the molecule, typically via coupling at the iodo-position, the compound can be transformed into a chemosensor. Upon binding to a specific analyte (e.g., a metal ion), a change in the spectroscopic properties (e.g., fluorescence or color) can be observed. The fluorine atom can be used to modulate the electronic properties of the pyridine ring, thereby fine-tuning the sensitivity and selectivity of the sensor.

Future Research Directions and Emerging Methodologies for Pyridine Functionalization

Development of Highly Sustainable and Environmentally Benign Synthetic Protocols

The future of pyridine (B92270) synthesis is geared towards sustainability, minimizing waste and avoiding harsh chemicals. nih.govrsc.org Researchers are actively developing "green" protocols that are both efficient and environmentally friendly.

Key strategies in this area include:

Solvent-Free Reactions: A notable approach is the multicomponent condensation of alkenes, ketones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions to produce 2-pyridones. mdpi.com This method offers advantages such as shorter reaction times, higher yields, and benign reaction conditions. mdpi.com Another example is the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides. rsc.orgrsc.org

Microwave-Assisted Synthesis: Microwave technology provides a rapid and efficient way to synthesize pyridine glycosides. The reaction of 2-pyridone with 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose can be performed under solvent-free, microwave-assisted conditions using silica (B1680970) gel as an environmentally friendly promoter. nih.gov

Atom Economy: The focus is on maximizing the incorporation of all starting materials into the final product, a core principle of green chemistry. The synthesis of pyridine-2-yl substituted ureas is described as an atom-economical process. rsc.org

These methods represent a significant shift away from traditional synthetic routes that often employ toxic solvents and reagents, such as phosgene, and generate substantial waste. rsc.org

Advancements in Catalytic Systems for Challenging Functionalizations

Directly functionalizing the carbon-hydrogen (C-H) bonds of the pyridine ring is a major goal in synthetic chemistry, as it offers a more direct and atom-economical route to new derivatives. nih.govnih.gov However, the inherent electronic properties of pyridine make this challenging. nih.govnih.gov Recent advancements in catalytic systems are overcoming these hurdles.

Transition metal catalysis is at the forefront of this research, with various metals being employed to achieve site-selective functionalization. nih.gov

Palladium (Pd) Catalysis: Palladium catalysts have been used for the regioselective arylation of electron-deficient pyridines. nih.gov Ligand-promoted C-3 selective C-H olefination of pyridines has also been achieved with palladium catalysts. eurekaselect.com

Iridium (Ir) Catalysis: Iridium catalysts have shown remarkable selectivity for the borylation of aromatic C-H bonds, which can then be further functionalized. eurekaselect.com These catalysts are also used in the total synthesis of complex molecules like (+)-complanadine A. eurekaselect.com

Other Metals: A variety of other transition metals, including rhodium (Rh), ruthenium (Ru), copper (Cu), nickel (Ni), iron (Fe), and silver (Ag), have been utilized as catalysts for C2 position functionalization. nih.gov

A significant challenge has been achieving selectivity at the distal positions (C3 and C4) of the pyridine ring. nih.govnih.gov Innovative strategies are emerging to control regioselectivity, including the use of specialized ligands and bifunctional catalysts. nih.goveurekaselect.com For instance, an iridium–lewis acid bifunctional catalyst has been developed for meta-selective C–H borylation. eurekaselect.com

| Catalyst System | Type of Functionalization | Selectivity | Reference |

| Pd(OAc)₂/n-BuAd₂P | Arylation | C3/C4 | nih.gov |

| Iridium Complexes | Borylation | Meta | eurekaselect.comunimi.it |

| Rhodium (III) | Oxidative Annulation | - | eurekaselect.com |

| Nickel Complexes | Addition across Alkynes | - | eurekaselect.com |

Exploration of Novel Reaction Pathways and Domino Processes

Researchers are exploring novel synthetic routes that offer greater efficiency and complexity in a single operation.

Domino Reactions: These multi-step reactions, where subsequent transformations occur in a single pot without isolating intermediates, are highly efficient. A convenient domino route has been reported for the synthesis of novel 1,3-dihydrofuro[3,4-c]pyridines from pyridoxal (B1214274) and various ketones under basic conditions. researchgate.net

Dearomatization-Rearomatization: This strategy involves temporarily disrupting the aromaticity of the pyridine ring to enable functionalization at positions that are otherwise difficult to access, such as the C3 position. researchgate.net After the desired group is added, the aromaticity of the ring is restored. This approach has been used for meta-selective C-H functionalization. researchgate.net

Radical Reactions: The Minisci reaction, which involves the functionalization of N-heteroarenes with radicals, is a powerful tool for modifying pyridine rings. unimi.it This method has been used to introduce a variety of carbon-centered radicals. unimi.it More recent innovations harness the reactivity of pyridinyl radicals, generated from the single-electron reduction of pyridinium (B92312) ions, for late-stage allylation. unimi.it

Integration of Computational Design with Synthetic Strategies

Computational chemistry is becoming an indispensable tool in the design and synthesis of novel pyridine derivatives. mdpi.comnih.gov

Rational Drug Design: Computational methods are used to design hybrid small molecules with desired biological activities. For example, a rational design approach was used to create hybrid molecules combining urea (B33335) and pyridine moieties as potential anticancer agents. mdpi.comnih.gov

Molecular Docking and Dynamics: These techniques predict how a molecule will bind to a biological target, such as a protein. mdpi.com This information helps in ranking compounds based on their potential activity and in improving their binding affinity. mdpi.com Molecular dynamics simulations further assess the stability and interactions of the ligand-protein complex over time. mdpi.com

Predicting Material Properties: Computational methods can also predict the physical and chemical properties of new materials. For instance, computational chemistry has been used to design liquid crystals containing pyridine and pyrimidine (B1678525) functional groups with selective chemoresponsive properties. researchgate.net

These computational tools allow chemists to prioritize synthetic targets, reducing the time and resources spent on trial-and-error synthesis.

Late-Stage Functionalization Strategies Applied to Complex Pyridine Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex molecules, such as existing drugs or natural products, in the final steps of a synthetic sequence. unimi.itrawdatalibrary.net This allows for the rapid generation of analogues to explore structure-activity relationships (SAR) and improve pharmacokinetic properties. unimi.itacs.org

Direct C-H functionalization is a key technique in LSF because it often avoids the need for pre-installed functional groups. nih.govunimi.it

C-H Fluorination and Nucleophilic Aromatic Substitution (SNAr): A tandem strategy involves the C-H fluorination of pyridines at the position alpha to the nitrogen, followed by nucleophilic aromatic substitution of the newly installed fluoride (B91410). nih.govberkeley.eduacs.org This two-step process allows for the introduction of a wide array of functional groups under mild conditions. nih.govberkeley.edu

Regioselective Functionalization: A major challenge in LSF of pyridine-containing molecules is achieving site-selectivity. unimi.itrawdatalibrary.net The ortho-position is often the preferred site for functionalization due to the electronic nature of the pyridine ring. unimi.it However, methods are being developed to target the meta and para positions. For example, meta-selective borylation has been applied to the LSF of pyridine-containing alkaloids. unimi.it

Application to Bioactive Molecules: LSF has been successfully applied to modify a range of bioactive molecules containing the pyridine moiety, demonstrating its utility in drug discovery programs. rawdatalibrary.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Aminomethyl-4-fluoro-6-iodopyridine, and what are their comparative advantages?

- Methodological Answer : The compound can be synthesized via sequential halogenation and amination of pyridine derivatives. For example:

Nucleophilic substitution : Start with 2-chloro-4-fluoro-6-iodopyridine, reacting with ammonia under high pressure to introduce the aminomethyl group.

Cross-coupling reactions : Use palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) for regioselective functionalization .

- Key considerations : Monitor reaction temperature (60–100°C) and solvent polarity (e.g., DMF vs. THF) to optimize yield. Purity is typically verified via HPLC (>95%) and NMR (e.g., δ~8.2 ppm for pyridine protons) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation. The iodo group is sensitive to UV light, which may lead to dehalogenation .

- Safety protocols : Use PPE (gloves, goggles) due to potential toxicity. Waste must be neutralized with 10% sodium bicarbonate before disposal in designated halogenated waste containers .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : -NMR (pyridine ring protons), -NMR (δ~-110 ppm for fluorine), and -NMR to confirm substitution patterns.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 267.98).

- X-ray crystallography : For resolving steric effects of the bulky iodo and aminomethyl groups .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura coupling, focusing on the C–I bond activation energy (~25–30 kcal/mol).

- Solvent effects : Simulate polar aprotic solvents (e.g., DMSO) to assess their impact on reaction kinetics. Compare with experimental yields to validate models .

- Contradiction management : Discrepancies between predicted and observed reactivity may arise from steric hindrance; troubleshoot by adjusting ligand steric bulk (e.g., XPhos vs. SPhos) .

Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Assay standardization : Replicate experiments in triplicate using the same cell line (e.g., HEK293 vs. HeLa) and passage number.

- Control experiments : Include a positive control (e.g., cisplatin for cytotoxicity) and validate target engagement via SPR or ITC.

- Data normalization : Use Z’-factor analysis to quantify assay robustness and identify outliers .

Q. How can researchers design experiments to elucidate the metabolic stability of this compound?

- Methodological Answer :

- In vitro models : Incubate with liver microsomes (human or murine) and quantify metabolites via LC-MS/MS. Monitor deiodination (loss of m/z 127) and N-demethylation.

- Isotope labeling : Synthesize a -labeled analog to track metabolic pathways.

- Statistical analysis : Apply Michaelis-Menten kinetics to calculate intrinsic clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.